

# No Information Available on DB-0646 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DB-0646   |           |
| Cat. No.:            | B10823933 | Get Quote |

Initial searches for the compound "**DB-0646**" have not yielded any specific information regarding its efficacy in any cancer cell lines. The provided search results refer to other similarly named compounds, such as SKLB646 and ND-646, or discuss different anti-cancer agents and general cancer research.

For instance, SKLB646 is a novel multiple kinase inhibitor that has shown preclinical efficacy in triple-negative breast cancer (TNBC) by potently inhibiting SRC, VEGFR2, B-Raf, and C-Raf.[1] Studies indicate that SKLB646 exhibits significant anti-proliferation and anti-viability activities against TNBC cell lines and suppresses tumor growth in xenograft models.[1]

Another compound, ND-646, functions as an Acetyl-CoA Carboxylase 1 (ACC1) inhibitor and has demonstrated potent inhibitory activity in non-small-cell lung cancer (NSCLC).[2] Derivatives of ND-646 have shown strong cancer inhibitory activity by impairing cell growth and inducing cell death.[2]

Due to the lack of available data for a compound specifically designated as "**DB-0646**," a comparison guide on its efficacy in cancer cell lines cannot be generated at this time. Further clarification on the compound's name or additional identifying information is required to proceed with the user's request.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Preclinical Evaluation of a Novel Orally Available SRC/Raf/VEGFR2 Inhibitor, SKLB646, in the Treatment of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Information Available on DB-0646 Efficacy in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823933#db-0646-efficacy-in-specific-cancer-type-cell-lines]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com